5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(2,6-dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-16-8-4-3-5-9(17-2)7(8)6-10-11(14)13-12(15)18-10/h3-5,10H,6H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCRUBOWDDGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,6-dimethoxybenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
The thiazolidine-2,4-dione scaffold has been extensively studied for its antimicrobial properties. Researchers have synthesized various derivatives of this compound to evaluate their effectiveness against a range of bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A study conducted by Shaikh et al. synthesized different series of 5-substituted thiazolidine-2,4-dione derivatives and assessed their antimicrobial activity using a broth microdilution assay. The results indicated that certain derivatives exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.
| Compound | Microbial Strains (MIC = µg/mL) |
|---|---|
| am1 | E. coli: 16 |
| am2 | S. aureus: 8 |
| am3 | C. albicans: 32 |
This study underscores the potential of thiazolidine-2,4-dione derivatives as effective antimicrobial agents .
Anticancer Potential
Thiazolidine-2,4-diones have also been investigated for their anticancer properties. The incorporation of various pharmacophores into the thiazolidine scaffold has led to the development of compounds with enhanced anticancer activity.
Case Study: Anticancer Activity
In a recent study published in 2023, researchers designed and synthesized a series of thiazolidine-2,4-dione derivatives with trimethoxybenzene and thiazole moieties. These compounds were evaluated for their cytotoxic effects against several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| TZD1 | HeLa | 10 |
| TZD2 | MCF-7 | 15 |
| TZD3 | A549 | 12 |
The findings revealed that these hybrids exhibited promising anticancer activity, suggesting their potential as therapeutic agents in cancer treatment .
Antidiabetic Applications
Another significant application of thiazolidine-2,4-diones is in the management of diabetes. These compounds have been shown to possess antihyperglycemic properties, making them candidates for the development of new antidiabetic drugs.
Case Study: Antidiabetic Efficacy
A review highlighted the role of thiazolidine-2,4-dione derivatives in glucose metabolism regulation. For instance, certain derivatives demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
| Compound | Effect on Blood Glucose (%) |
|---|---|
| TZD-A | -30 |
| TZD-B | -25 |
| TZD-C | -20 |
These results indicate that thiazolidine-2,4-diones could be beneficial in managing type 2 diabetes .
Mechanism of Action
The mechanism of action of 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The compound’s structural uniqueness lies in the 2,6-dimethoxybenzyl substituent, which introduces steric and electronic effects distinct from other derivatives. Below is a comparative analysis with two structurally related thiazolidinediones:
*Calculated based on molecular formula. †Estimated from synthesis data .
Biological Activity
5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione (commonly referred to as a thiazolidine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Thiazolidine-2,4-diones (TZDs) are known for their roles in various therapeutic areas, particularly in diabetes management and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antidiabetic Activity
Thiazolidinediones have been extensively studied for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and adipocyte differentiation. Research indicates that compounds similar to 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione exhibit hypoglycemic effects in animal models.
Case Study : A study demonstrated that TZD derivatives showed significant reductions in blood glucose levels in alloxan-induced diabetic rats. The compound exhibited a dose-dependent response, with effective doses ranging from 35 mg/kg to 70 mg/kg body weight .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidine derivatives has also been documented. In vitro studies have shown that these compounds can stabilize human red blood cell membranes and inhibit protein denaturation, which are indicators of anti-inflammatory activity.
Research Findings : Compounds structurally similar to the target compound exhibited significant inhibition of hemolysis at concentrations as low as 500 µg/mL. The highest activity was noted for specific derivatives that demonstrated over 80% inhibition of protein denaturation .
The biological activities of 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione can be attributed to several mechanisms:
- PPARγ Activation : This compound likely exerts its antidiabetic effects through PPARγ activation, enhancing insulin sensitivity and promoting glucose uptake in adipose tissues.
- Inhibition of Pro-inflammatory Cytokines : TZDs have been shown to modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Activity : Some studies indicate that thiazolidine derivatives possess antimicrobial properties against various pathogens. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .
Data Tables
| Biological Activity | Effect Observed | Concentration Range |
|---|---|---|
| Hypoglycemic | Significant reduction in blood glucose levels | 35 - 70 mg/kg body weight |
| Anti-inflammatory | Inhibition of hemolysis and protein denaturation | 500 µg/mL |
| Antimicrobial | Activity against Gram-positive bacteria | MIC: 2 - 16 µg/mL |
Q & A
What are the standard protocols for synthesizing 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione and its derivatives?
Classification: Basic
Answer:
The synthesis typically involves refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in a solvent system (e.g., DMF and acetic acid). For example, 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid and oxocompounds under reflux for 2 hours, followed by filtration and recrystallization from DMF-ethanol . Optimization of reaction parameters (e.g., solvent polarity, temperature, and molar ratios) is critical for yield improvement, as demonstrated in studies on analogous thiazolidinediones .
What biological activities have been reported for thiazolidinedione derivatives?
Classification: Basic
Answer:
Thiazolidinediones exhibit diverse biological activities, including antidiabetic, antimicrobial, antioxidant, and anti-inflammatory properties. For instance, 5-arylidene derivatives show significant DPPH radical scavenging activity (indicative of antioxidant potential) , while 1-alkyl-5-methyl-3-phenyl derivatives demonstrate antimicrobial efficacy against bacterial and fungal strains . These activities are structure-dependent, emphasizing the need for precise functional group modifications during synthesis.
What safety precautions are necessary when handling 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione?
Classification: Basic
Answer:
Key precautions include:
- Use of personal protective equipment (PPE): gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation and grounding to avoid electrostatic discharge during handling .
- Storage in sealed containers away from oxidizers and heat sources .
- Emergency protocols for spills (e.g., isolation, neutralization with inert absorbents) and fire (CO₂ or dry chemical extinguishers) .
How can researchers optimize reaction conditions to improve yields of thiazolidinedione derivatives?
Classification: Advanced
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid aids in protonation .
- Catalyst use: Sodium acetate accelerates cyclization by deprotonation .
- Statistical design: Employing factorial or response surface methodologies to systematically vary parameters (temperature, reagent ratios) and identify optimal conditions .
- Post-reaction processing: Recrystallization from DMF-ethanol mixtures improves purity .
How do theoretical frameworks guide the design of experiments involving this compound?
Classification: Advanced
Answer:
Theoretical frameworks anchor research in established concepts (e.g., structure-activity relationships, radical scavenging mechanisms) to formulate hypotheses and select methodologies. For example:
- Molecular docking studies can predict binding affinities of thiazolidinediones to biological targets (e.g., PPAR-γ for antidiabetic activity) .
- Antioxidant assays (DPPH, FRAP) are chosen based on redox theory to quantify radical neutralization .
- Environmental fate studies align with partition coefficient (log P) models to predict compound distribution in ecosystems .
What methodologies are used to analyze contradictions in biological activity data across studies?
Classification: Advanced
Answer:
Contradictions arise from variations in assay conditions, cell lines, or structural analogs. To resolve these:
- Comparative dose-response analysis: Normalize data using IC₅₀ values and assess potency trends .
- Multivariate statistics: Principal component analysis (PCA) or cluster analysis identifies outliers or confounding variables .
- Replication under standardized protocols: Use identical cell cultures (e.g., ATCC-certified lines) and assay kits to minimize variability .
What experimental approaches assess the environmental fate of this compound?
Classification: Advanced
Answer:
Long-term environmental studies (e.g., Project INCHEMBIOL) employ:
- Laboratory assays: Measure physicochemical properties (e.g., hydrolysis rates, photodegradation) to predict persistence .
- Ecotoxicology tests: Expose model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity .
- Field monitoring: Track compound distribution in soil/water matrices using LC-MS/MS, accounting for biotic/abiotic transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
